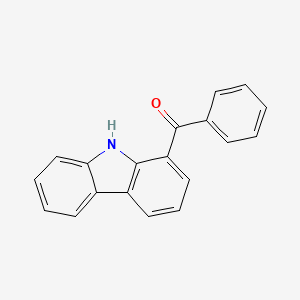
(9H-Carbazol-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Carbazol-1-yl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a carbazole moiety linked to a phenyl group through a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(phenyl)methanone typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Carbazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
(9H-Carbazol-1-yl)(phenyl)methanone has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Analytical Chemistry: It serves as a fluorescent probe for detecting specific analytes in complex mixtures.
Wirkmechanismus
The mechanism of action of (9H-Carbazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For instance, in the context of its anticancer activity, it may inhibit specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: A parent compound with a similar structure but lacking the phenyl methanone group.
Phenylcarbazole: A derivative with a phenyl group attached to the carbazole moiety.
Benzoylcarbazole: Another derivative with a benzoyl group attached to the carbazole.
Uniqueness
(9H-Carbazol-1-yl)(phenyl)methanone is unique due to the presence of both carbazole and phenyl methanone groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
111960-27-1 |
|---|---|
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
9H-carbazol-1-yl(phenyl)methanone |
InChI |
InChI=1S/C19H13NO/c21-19(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,20H |
InChI-Schlüssel |
AHIRQDYBCFZOJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


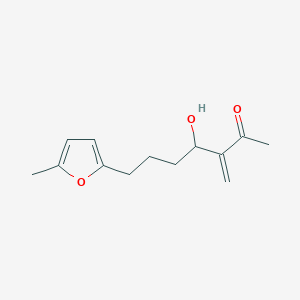
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
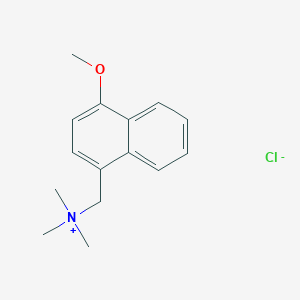

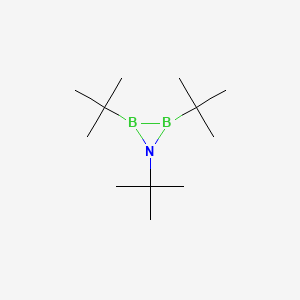
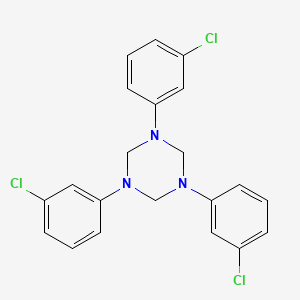
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
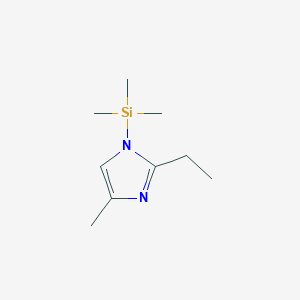
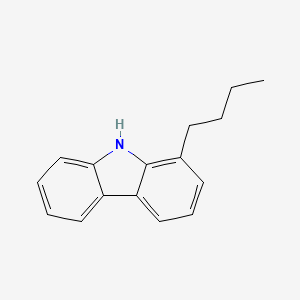
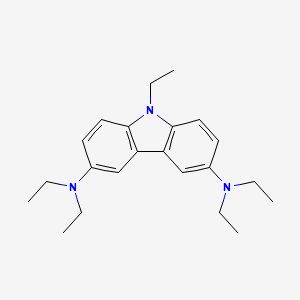

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
